Anti-Proliferative Potency of 7919469 vs. Gallium Acetylacetonate (GaAcAc) in Gallium-Resistant A549 Lung Adenocarcinoma Cells
Compound 7919469 demonstrated a 13-fold increase in anti-proliferative potency against gallium-resistant (R) human lung adenocarcinoma A549 cells compared to gallium acetylacetonate (GaAcAc) as the baseline treatment, as assessed by IC50 values. The fold increase was calculated by comparing IC50 values obtained from treating R-cells with 7919469 versus GaAcAc alone, establishing 7919469 as a lead compound capable of overcoming acquired gallium resistance [1].
| Evidence Dimension | Anti-proliferative potency (fold increase in IC50) in gallium-resistant A549 cells |
|---|---|
| Target Compound Data | 13-fold increased potency relative to GaAcAc |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc); potency defined as 1.0× baseline |
| Quantified Difference | 13-fold greater potency (i.e., IC50 of 7919469 is approximately 1/13th the IC50 of GaAcAc) |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cells; anti-proliferative assay; compound treatment vs. GaAcAc baseline |
Why This Matters
This quantitative differentiation against the clinically relevant gallium-based therapeutic GaAcAc directly supports selection of 7919469 for research programs targeting gallium-resistant lung cancer, where GaAcAc alone loses efficacy.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-4556. doi: 10.1016/j.bmcl.2014.07.072. PMID: 25131538. View Source
